molecular formula C9H11N3O B3379457 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile CAS No. 158387-00-9

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile

Cat. No. B3379457
CAS RN: 158387-00-9
M. Wt: 177.2 g/mol
InChI Key: KGNFWMCFDNESHB-UHFFFAOYSA-N
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Description

“3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile” is a chemical compound with the molecular formula C9H11N3O . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which includes compounds like “this compound”, has been developed via cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as HR-MS, FT-IR, 1H NMR and 13C NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, etc., are not explicitly mentioned in the retrieved sources .

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile is its ease of synthesis and availability. This compound can be synthesized using a simple and efficient method, and it is commercially available. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with improved properties. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for the development of new drugs.

Scientific Research Applications

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.

Safety and Hazards

The safety and hazards associated with “3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile” are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

3-oxo-3-(1,3,5-trimethylpyrazol-4-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-9(8(13)4-5-10)7(2)12(3)11-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNFWMCFDNESHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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